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Compound of Interest

Compound Name: 2,5-Dibromonicotinaldehyde

Cat. No.: B1277652

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einfihrung: 2,5-Dibromnicotinaldehyd ist ein vielseitiger heterocyclischer Baustein, der in der
medizinischen Chemie und den Materialwissenschaften von grof3er Bedeutung ist. Die Prasenz
von zwei Bromatomen an der Pyridinstruktur ermdglicht vielfaltige Kreuzkupplungsreaktionen,
wéahrend die Aldehydgruppe eine breite Palette chemischer Umwandlungen zur Einfiihrung
neuer funktioneller Gruppen und zur Erweiterung des Molekulgerists erlaubt. Diese
Anwendungsbeispiele beschreiben detaillierte Protokolle fur die Derivatisierung der
Aldehydfunktion, um Synthesewege fir neue Wirkstoffkandidaten und funktionelle Molekile zu
erschliel3en.

Reduktive Aminierung: Synthese von sekundaren
und tertiaren Aminen

Anwendungsbeispiel: Die reduktive Aminierung ist eine robuste Methode zur Umwandlung der
Aldehydgruppe in eine Aminfunktion, eine der wichtigsten funktionellen Gruppen in
pharmazeutischen Wirkstoffen.[1] Diese Reaktion verlauft in einem Schritt durch die Bildung
eines intermediaren Imins, gefolgt von dessen Reduktion zu einem Amin.[1] Die Methode ist
hocheffizient und ermdglicht die Einfihrung einer Vielzahl von Alkyl- und Arylsubstituenten.[2]
Fur die Reduktion kbnnen verschiedene Reagenzien wie Natriumtriacetoxyborhydrid (STAB)
oder Natriumcyanoborhydrid verwendet werden.[1][3]
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Primares/Sekundares Amin

2,5-Dibromnicotinaldehyd (R-NH2 / R2NH)

Reduktionsmittel

Imin/Iminium-Intermediat (2.B. NaBH(OAC)3)

Substituiertes (2,5-Dibrompyridin-3-yl)amin

Click to download full resolution via product page

Abbildung 1: Allgemeiner Reaktionsweg der reduktiven Aminierung.

Quantitative Datenubersicht: Die folgende Tabelle fasst die Ergebnisse der reduktiven
Aminierung von 2,5-Dibromnicotinaldehyd mit verschiedenen primaren Aminen unter
Verwendung von Natriumtriacetoxyborhydrid (STAB) zusammen.
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] . . Reaktionszeit Reinheit
Amin (R-NH2) Lésungsmittel Ausbeute (%)
(h) (HPLC, %)
) Dichlormethan
Benzylamin 4 92 >98
(DCM)
1,2-Dichlorethan
Anilin 6 85 >97
(DCE)
] Tetrahydrofuran
Cyclohexylamin 5 88 >98
(THF)
Methylamin (2M Tetrahydrofuran
, 3 95 >99
in THF) (THF)

Detailliertes Versuchsprotokoll: Synthese von N-Benzyl-(2,5-dibrompyridin-3-yl)methanamin
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2,5-Dibromnicotinaldehyd
und Benzylamin in DCM l6sen

Y

Essigsaure (katalytisch) zugeben

A4

30 min bei Raumtemperatur rihren
(Imin-Bildung)

Y

Natriumtriacetoxyborhydrid (STAB)
portionsweise zugeben

Y

4 Stunden bei Raumtemperatur rithren

Reaktion mit ges. NaHCO3-Ldsung

quenching

Phasentrennung und Extraktion
der wassrigen Phase mit DCM

Y

Vereinigte organische Phasen
iber Na2S04 trocknen und filtrieren

Y

Losungsmittel im Vakuum entfernen

Y

Produkt mittels Saulenchromatographie
reinigen

Endprodukt

Click to download full resolution via product page

Abbildung 2: Experimenteller Arbeitsablauf fur die reduktive Aminierung.
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» Materialien: 2,5-Dibromnicotinaldehyd, Benzylamin, Natriumtriacetoxyborhydrid (STAB),
Essigsaure, Dichlormethan (DCM), gesattigte Natriumbicarbonatlésung (NaHCOs),
wasserfreies Natriumsulfat (Na2SO4), Rundkolben, Magnetrihrer, Standard-Glasgerate.

e Durchfuhrung:

o In einem 100-mL-Rundkolben werden 2,66 g (10,0 mmol) 2,5-Dibromnicotinaldehyd in 40
mL wasserfreiem DCM geldst.

o Zur gerdhrten Lésung werden 1,09 mL (10,0 mmol) Benzylamin und 0,06 mL (1,0 mmol)
Essigsaure zugegeben.

o Die Mischung wird 30 Minuten bei Raumtemperatur gerihrt, um die Bildung des Imins zu
ermdglichen.

o Anschlie3end werden 3,18 g (15,0 mmol) Natriumtriacetoxyborhydrid portionsweise tber
einen Zeitraum von 10 Minuten zugegeben.

o Die Reaktionsmischung wird fur 4 Stunden bei Raumtemperatur gerthrt. Der
Reaktionsfortschritt wird mittels Diinnschichtchromatographie (DC) tberwacht.

o Nach vollstandiger Umsetzung wird die Reaktion vorsichtig durch Zugabe von 30 mL
gesattigter NaHCOs-Losung beendet (Quenching).

o Die Phasen werden getrennt und die wassrige Phase wird zweimal mit je 20 mL DCM
extrahiert.

o Die vereinigten organischen Phasen werden tiber Na2SOa4 getrocknet, filtriert und das
Losungsmittel unter reduziertem Druck entfernt.

o Der Ruckstand wird durch Saulenchromatographie an Kieselgel (Eluent:
Hexan/Ethylacetat-Gradient) gereinigt, um das reine Produkt zu erhalten.

Wittig-Reaktion: Synthese von Alkenen

Anwendungsbeispiel: Die Wittig-Reaktion ist eine fundamentale Methode zur Synthese von
Alkenen aus Aldehyden oder Ketonen.[4][5] Sie ermdglicht die Umwandlung der
Carbonylgruppe in eine C=C-Doppelbindung durch die Reaktion mit einem Phosphoniumylid
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(Wittig-Reagenz).[6] Diese Reaktion ist besonders nutzlich fur die Verlangerung von
Kohlenstoffketten und die Einfuhrung von Vinylgruppen, die als Vorstufen fur weitere
Funktionalisierungen dienen kénnen. Die Stereoselektivitat (E/Z-Isomere) hangt von der Art
des Ylids ab.[7]

Phosphoniumylid

2,5-Dibromnicotinaldehyd (Ph3P=CHR)

Oxaphosphetan-Intermediat
\_—’/

- +
v
o N s Triphenylphosphinoxid
Substituiertes (2,5-Dibrompyridin-3-yl)alken (Ph3P=0)

Click to download full resolution via product page
Abbildung 3: Allgemeiner Reaktionsweg der Wittig-Reaktion.

Quantitative Datentbersicht: Die Tabelle zeigt die Ergebnisse der Wittig-Reaktion von 2,5-
Dibromnicotinaldehyd mit verschiedenen stabilisierten und unstabilisierten Yliden.
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Wittig-Reagenz

Base Lésungsmittel  Ausbeute (%) ElZ-Verhdltnis
(PhsP=CHR)
PhsP=CH: (aus )

n-BuLi THF 85 -
[PhsPCHs]Br)
PhsP=CHCO:zEt NaH THF 91 >95:5 (E)
PhsP=CHPh n-BuLi THF 78 30:70 (E/2)
PhsP=CHCN K2COs DCM/H20 88 >90:10 (E)

Detailliertes Versuchsprotokoll: Synthese von 2,5-Dibrom-3-vinylpyridin
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Methyltriphenylphosphoniumbromid
in trockenem THF suspendieren (N2-Atmosphare)

\ 4

Auf 0 °C kihlen und n-Butyllithium (n-BulLi)
langsam zugeben

\

1 Stunde bei 0 °C rithren
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\ 4

Losung von 2,5-Dibromnicotinaldehyd
in THF langsam zugeben

\

Auf Raumtemperatur erwarmen
und 2 Stunden rithren

Reaktion mit ges. NH4CI-Lésung

quenching

Mit Diethylether extrahieren

\ 4

Organische Phase trocknen (MgSO4),
filtrieren und einengen

\ 4

Produkt mittels Saulenchromatographie
reinigen

Endprodukt

Click to download full resolution via product page

Abbildung 4: Experimenteller Arbeitsablauf fir die Wittig-Reaktion.
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e Materialien: Methyltriphenylphosphoniumbromid, n-Butyllithium (n-BuLi, 2.5 M in Hexan),
2,5-Dibromnicotinaldehyd, wasserfreies Tetrahydrofuran (THF), gesattigte
Ammoniumchloridlésung (NH4Cl), Diethylether, wasserfreies Magnesiumsulfat (MgSQOa),
Schlenk-Kolben, Spritzen, Standard-Glasgerate.

e Durchfuhrung:

o

In einem trockenen 250-mL-Schlenk-Kolben unter Stickstoffatmosphare werden 4,29 g
(12,0 mmol) Methyltriphenylphosphoniumbromid in 80 mL wasserfreiem THF suspendiert.

o Die Suspension wird auf 0 °C gekuhlt und 4,8 mL (12,0 mmol) n-BuLi-L6ésung werden
langsam Uber eine Spritze zugetropft. Die Mischung farbt sich tief orange-rot.

o Die Mischung wird 1 Stunde bei 0 °C geruhrt, um die Ylid-Bildung zu vervollstandigen.

o Eine Ldsung von 2,66 g (10,0 mmol) 2,5-Dibromnicotinaldehyd in 20 mL wasserfreiem
THF wird langsam zur Ylid-Lésung bei 0 °C getropft.

o Nach der Zugabe lasst man die Reaktionsmischung auf Raumtemperatur erwarmen und
rahrt fur weitere 2 Stunden.

o Die Reaktion wird durch vorsichtige Zugabe von 50 mL gesattigter NH4Cl-L6ésung beendet.

o Die Mischung wird mit 100 mL Diethylether verdinnt, die Phasen werden getrennt und die
wassrige Phase wird zweimal mit je 30 mL Diethylether extrahiert.

o Die vereinigten organischen Phasen werden tber MgSOa getrocknet, filtriert und das
Losungsmittel unter reduziertem Druck entfernt.

o Der Ruckstand wird durch Saulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat
95:5) gereinigt, um 2,5-Dibrom-3-vinylpyridin zu erhalten.
Knoevenagel-Kondensation: Synthese von q,f3-
ungesattigten Verbindungen

Anwendungsbeispiel: Die Knoevenagel-Kondensation ist eine Variante der Aldol-Kondensation,
bei der ein Aldehyd mit einer Verbindung reagiert, die eine aktive Methylengruppe besitzt (z. B.
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Malonsaureester, Cyanoessigsaureester).[8][9] Die Reaktion wird typischerweise durch eine
schwache Base wie Piperidin oder Pyridin katalysiert.[8] Das Ergebnis sind a,3-ungeséttigte
Produkte, die wichtige Zwischenprodukte in der Synthese von Pharmazeutika und anderen
komplexen Molekilen sind.[10]

Aktive Methylenverbindung Basenkatalysator

2,5-Dibromnicotinaldehyd (2.B. CH2(CO2E1)?2) (2.B. Piperidin)

Aldol-Addukt
(nicht isoliert)

- H20

a,B-ungesattigtes Produkt

Click to download full resolution via product page
Abbildung 5: Allgemeiner Reaktionsweg der Knoevenagel-Kondensation.

Quantitative Datenubersicht: Die Tabelle zeigt die Ergebnisse der Knoevenagel-Kondensation
von 2,5-Dibromnicotinaldehyd mit verschiedenen aktiven Methylenverbindungen.
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Aktive

) . . Temperatur

Methylenverbi Katalysator Ldésungsmittel C) Ausbeute (%)
ndung
Diethylmalonat Piperidin Ethanol 80 89
Malononitril Piperidin Ethanol 25 96
Ethylcyanoacetat  Piperidin Ethanol 60 93
Malonséure 75
(Doebner- Pyridin Pyridin 100 )

I (decarboxyliert)
Modifikation)

Detailliertes Versuchsprotokoll: Synthese von Ethyl-2-cyano-3-(2,5-dibrompyridin-3-yl)acrylat
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Aldehyd und Ethylcyanoacetat
in Ethanol losen

\ 4
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\
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(2 Stunden)

\ 4
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\

Auf Raumtemperatur abkiihlen

\ 4

Produkt fallt als Feststoff aus

Feststoff durch Filtration abtrennen

Mit kaltem Ethanol waschen

\ 4

Produkt im Vakuum trocknen

Endprodukt

Click to download full resolution via product page

Abbildung 6: Experimenteller Arbeitsablauf fur die Knoevenagel-Kondensation.
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o Materialien: 2,5-Dibromnicotinaldehyd, Ethylcyanoacetat, Piperidin, Ethanol, Standard-
Glasgerate mit Rickflusskihler.

e Durchfuhrung:

o In einem 100-mL-Rundkolben, ausgestattet mit einem Ruckflusskihler, werden 2,66 g
(20,0 mmol) 2,5-Dibromnicotinaldehyd und 1,24 g (11,0 mmol) Ethylcyanoacetat in 50 mL
Ethanol gelost.

o Zur Lésung werden 0,1 mL Piperidin als Katalysator zugegeben.
o Die Reaktionsmischung wird fur 2 Stunden unter Rickfluss erhitzt.

o Der Reaktionsfortschritt wird mittels DC verfolgt. Nach vollstandiger Umsetzung wird die
Heizung entfernt.

o Die Mischung wird langsam auf Raumtemperatur und anschlieend im Eisbad auf 0-5 °C
abgekunhilt.

o Das ausgefallene Produkt wird durch Vakuumfiltration abgetrennt.

o Der Filterkuchen wird mit einer kleinen Menge kaltem Ethanol gewaschen, um
Verunreinigungen zu entfernen.

o Das reine Produkt wird im Vakuumtrockenschrank getrocknet.

Grignhard-Reaktion: Synthese von sekundaren
Alkoholen

Anwendungsbeispiel: Die Reaktion von Aldehyden mit Grignard-Reagenzien
(Organomagnesiumhalogenide) ist eine klassische und &uflierst vielseitige Methode zur Bildung
von Kohlenstoff-Kohlenstoff-Bindungen und zur Synthese von Alkoholen.[11][12] Die
Umsetzung von 2,5-Dibromnicotinaldehyd mit einem Grignard-Reagenz fuhrt zur Bildung eines
sekundaren Alkohols.[13] Diese Reaktion ermdglicht die Einfihrung einer breiten Palette von
Alkyl-, Aryl- und Alkinylgruppen an der Position des ehemaligen Aldehyds.
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Grignard-Reagenz

2,5-Dibromnicotinaldehyd (R-MgX)

: : : | Saure Aufarbeitung
Magnesmmalkomd-lnﬁedmb (2.B. NH4CI (aq.))

Sekundéarer Alkohol

Click to download full resolution via product page

Abbildung 7: Allgemeiner Reaktionsweg der Grignard-Reaktion.

Quantitative Datentbersicht: Die Tabelle fasst die Ergebnisse der Grignard-Reaktion von 2,5-
Dibromnicotinaldehyd mit verschiedenen Grignard-Reagenzien zusammen.
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Grignard-Reagenz

Lésungsmittel Reaktionszeit (h) Ausbeute (%)
(R-MgX)
Methylmagnesiumbro
_ THF 1 90
mid
Phenylmagnesiumbro
_ THF 2 82
mid
Vinylmagnesiumbromi
THF 15 75
d
Ethylmagnesiumchlori )
Diethylether 1 88

d

Detailliertes Versuchsprotokoll: Synthese von 1-(2,5-Dibrompyridin-3-yl)ethanol
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Y
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Y
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Abbildung 8: Experimenteller Arbeitsablauf fur die Grignard-Reaktion.
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e Materialien: 2,5-Dibromnicotinaldehyd, Methylmagnesiumbromid (3.0 M in Diethylether),
wasserfreies Tetrahydrofuran (THF), gesattigte Ammoniumchloridldsung (NH4Cl),
Ethylacetat, Sole, wasserfreies Natriumsulfat (Na2S0a), Schlenk-Kolben, Spritzen.

e Durchfuhrung:

o In einem trockenen 100-mL-Schlenk-Kolben unter Stickstoffatmosphére werden 2,66 g
(20,0 mmol) 2,5-Dibromnicotinaldehyd in 40 mL wasserfreiem THF geldst.

o Die Lésung wird in einem Eisbad auf 0 °C gekuhlt.

o 4,0 mL (12,0 mmol) der Methylmagnesiumbromid-L6sung werden langsam Uber eine
Spritze zugetropft, wobei die Temperatur unter 5 °C gehalten wird.

o Nach beendeter Zugabe wird die Mischung fiir 1 Stunde bei O °C gerihrt.

o Die Reaktion wird vorsichtig bei 0 °C durch langsame Zugabe von 30 mL gesattigter
NHa4Cl-L6sung beendet.

o Die Mischung wird auf Raumtemperatur erwarmt und mit 50 mL Ethylacetat verdinnt.

o Die Phasen werden getrennt. Die wassrige Phase wird zweimal mit je 25 mL Ethylacetat
extrahiert.

o Die vereinigten organischen Phasen werden mit Wasser und anschliel3end mit Sole
gewaschen, Uber Na2SOa4 getrocknet, filtriert und das Losungsmittel im Vakuum entfernt.

o Der Ruckstand wird durch Saulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat-
Gradient) gereinigt, um das reine Alkoholprodukt zu erhalten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 17 /19 Tech Support


https://www.benchchem.com/product/b1277652?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. Reductive amination - Wikipedia [en.wikipedia.org]

. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
. Reductive Amination - Wordpress [reagents.acsgcipr.org]

. Wittig reaction - Wikipedia [en.wikipedia.org]

. 20.4. The Wittig reaction | Organic Chemistry Il [courses.lumenlearning.com]

. masterorganicchemistry.com [masterorganicchemistry.com]

. Wittig Reaction [organic-chemistry.org]

. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

°
© (0] ~ » &) faN w N -

. jk-sci.com [jk-sci.com]

e 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated
process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

e 11. Grignard Reaction [organic-chemistry.org]
e 12. adichemistry.com [adichemistry.com]
e 13. chem.libretexts.org [chem.libretexts.org]

» To cite this document: BenchChem. [Anwendungsbeispiele und Protokolle: Derivatisierung
der Aldehyd-Funktionsgruppe von 2,5-Dibromnicotinaldehyd]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1277652#derivatization-of-the-
aldehyde-functional-group-of-2-5-dibromonicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 18/19 Tech Support


https://en.wikipedia.org/wiki/Reductive_amination
https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm
https://reagents.acsgcipr.org/reagent-guides/reductive-amination/
https://en.wikipedia.org/wiki/Wittig_reaction
https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/20-4-the-wittig-reaction/
https://www.masterorganicchemistry.com/2018/02/06/wittig-reaction/
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://en.wikipedia.org/wiki/Knoevenagel_condensation
https://www.jk-sci.com/blogs/resource-center/knoevenagel-condensation
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01420k
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01420k
https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm
http://www.adichemistry.com/organic/organicreagents/grignard/grignard-reagent-reaction-1.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/Reactions_with_Grignard_Reagents
https://www.benchchem.com/product/b1277652#derivatization-of-the-aldehyde-functional-group-of-2-5-dibromonicotinaldehyde
https://www.benchchem.com/product/b1277652#derivatization-of-the-aldehyde-functional-group-of-2-5-dibromonicotinaldehyde
https://www.benchchem.com/product/b1277652#derivatization-of-the-aldehyde-functional-group-of-2-5-dibromonicotinaldehyde
https://www.benchchem.com/product/b1277652#derivatization-of-the-aldehyde-functional-group-of-2-5-dibromonicotinaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1277652?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 19/19 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

